Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine
Overview
Description
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by a fused ring system consisting of a thiazole and a triazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine primarily targets the cyclooxygenase (COX1 and COX2) isoforms . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its targets, the COX1 and COX2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX1 and COX2 enzymes, this compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation and pain .
Result of Action
The primary result of this compound’s action is a potent analgesic (pain-relieving) and anti-inflammatory effect . The compound has been found to be more potent than mefenamic acid, a commonly used non-steroidal anti-inflammatory drug .
Biochemical Analysis
Biochemical Properties
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase is characterized by the binding of the compound to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis.
Cellular Effects
This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibitory effect on α-glucosidase can lead to reduced glucose levels within cells, impacting cellular energy metabolism . Additionally, this compound may modulate the expression of genes involved in metabolic pathways, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of target enzymes, such as α-glucosidase, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s unique structural features, which allow it to fit into the enzyme’s active site and block substrate access. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular functions. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against target enzymes . Prolonged exposure to this compound may lead to adaptive cellular responses, such as changes in gene expression or enzyme activity, which could influence its long-term efficacy.
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . Higher doses may lead to toxicity, manifesting as cellular damage or organ dysfunction. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibitory effect on α-glucosidase impacts carbohydrate metabolism, leading to altered glucose levels and metabolic flux . Additionally, the compound may influence other metabolic pathways by modulating the activity of enzymes involved in lipid or protein metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The distribution of this compound within tissues may also be influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria could influence metabolic processes or cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate . The obtained thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine can be compared with other similar compounds, such as:
Thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These derivatives exhibit a range of biological activities and can be synthesized using similar methods.
The uniqueness of this compound lies in its specific combination of thiazole and triazole rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-1-4-2-10-5-7-3-8-9(4)5/h2-3H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWSONRJGGBKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)S1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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